3-(2-Cyanophenyl)-N-methylbenzamide Exhibits Selective Nanomolar Inhibition of Human Carbonic Anhydrase IX over CA II
3-(2-Cyanophenyl)-N-methylbenzamide demonstrates potent and selective inhibition of the tumor-associated carbonic anhydrase IX (CA IX) isoform over the ubiquitous cytosolic CA II isoform. In vitro assays show a Ki of 29 nM for CA IX, which is 2.5-fold more potent than its inhibition of CA II (Ki = 72 nM) [1]. This selectivity profile (CA IX vs. CA II) is a key differentiator from non-specific CA inhibitors.
| Evidence Dimension | Enzyme Inhibition Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | Ki = 29 nM (CA IX); Ki = 72 nM (CA II); Selectivity Ratio (CA II/CA IX) = 2.5 |
| Comparator Or Baseline | Baseline: Non-selective carbonic anhydrase inhibitors typically show lower selectivity ratios. A specific analog comparator with quantified CA IX/CA II selectivity data is not available in the provided sources. |
| Quantified Difference | 2.5-fold greater potency for CA IX relative to CA II |
| Conditions | Inhibition of recombinant human carbonic anhydrase isoforms IX and II, measured via a stopped-flow CO2 hydration assay. |
Why This Matters
This data validates the compound's utility in research targeting CA IX, where a defined level of selectivity over the widespread CA II isoform is a critical parameter for experimental design.
- [1] BindingDB. (n.d.). BDBM50504617 (CHEMBL4455864). Affinity Data for 3-(2-Cyanophenyl)-N-methylbenzamide. View Source
